5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate
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Overview
Description
5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate: is a chemical compound with the molecular formula C9H10IN.ClH.H2O . It is a derivative of indane, characterized by the presence of an iodine atom at the 5th position and an amine group at the 2nd position of the indane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate typically involves the iodination of 2,3-dihydro-1H-indene followed by amination. The iodination can be achieved using iodine and a suitable oxidizing agent, while the amination can be carried out using ammonia or an amine source under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes, often optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as the removal of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of deiodinated indane derivatives.
Substitution: Formation of substituted indane derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties .
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The compound may modulate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
5-Iodo-2-aminoindane (5-IAI): A similar compound with a slightly different structure, known for its use as a serotonin, norepinephrine, and dopamine releasing agent.
2-Aminoindane: Another related compound, often used in research for its pharmacological properties.
Uniqueness: 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate is unique due to its specific substitution pattern and the presence of a hydrochloride hydrate form, which can influence its solubility and stability. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H13ClINO |
---|---|
Molecular Weight |
313.56 g/mol |
IUPAC Name |
5-iodo-2,3-dihydro-1H-inden-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C9H10IN.ClH.H2O/c10-8-2-1-6-4-9(11)5-7(6)3-8;;/h1-3,9H,4-5,11H2;1H;1H2 |
InChI Key |
JVOVNYUUWYMBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)I)N.O.Cl |
Origin of Product |
United States |
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